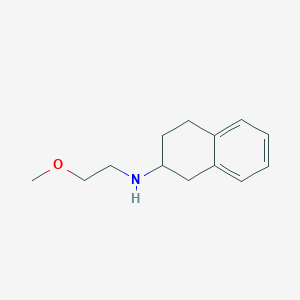

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-15-9-8-14-13-7-6-11-4-2-3-5-12(11)10-13/h2-5,13-14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZWUGOVLFXUDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 2-methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions typically involve controlled temperatures, pressures, and reaction times to ensure the desired products are obtained efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can yield a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in the treatment of various medical conditions, including neurological disorders and cancer.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below compares substituents, synthesis yields, and key physical properties of related tetrahydronaphthalen-2-amine derivatives:

Key Observations :

- Substituent Impact : Bulky groups (e.g., cyclohexyl, biphenyl) reduce synthetic yields (30–71%) compared to smaller alkyl chains . The 2-methoxyethyl group in the target compound may offer a balance between steric hindrance and solubility.

- Physical State : Crystalline derivatives (e.g., 5l) have higher melting points (137–139°C), while oily forms (e.g., 5m, 5o) suggest lower crystallinity due to flexible substituents .

Pharmacological and Functional Comparisons

Serotonin Receptor Modulation

- FPT [(S)-5-(2'-Fluorophenyl)-N,N-dimethyl-THN-2-amine] : Exhibits partial agonism at 5-HT1A, 5-HT2C, and 5-HT7 receptors, with rapid association/dissociation kinetics at 5-HT1A/7 and slow association at 5-HT2C. Demonstrates anticonvulsant and anxiolytic effects in FXS/ASD mouse models .

Opioid Receptor Activity

Physicochemical Properties

- Lipophilicity : N,N-dimethyl derivatives (e.g., 5l) are more lipophilic than methoxyethyl-substituted analogs, affecting blood-brain barrier penetration.

- Stability : Methoxy groups (e.g., in ’s 5-methoxy derivative) may undergo O-demethylation metabolically, a consideration for the target compound’s pharmacokinetics .

Biological Activity

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine (CAS No. 55218-07-0) is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in different biological contexts, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a tetrahydronaphthalene backbone with a methoxyethyl substituent. This structural configuration is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 55218-07-0 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various receptors and enzymes, leading to diverse biological effects.

- Receptor Interaction : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Modulation : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and neurological disorders.

Antimicrobial Activity

Recent research has highlighted the potential of tetrahydronaphthalene derivatives as inhibitors of Mycobacterium tuberculosis (M.tb). A study focusing on structure-activity relationships (SAR) found that certain tetrahydronaphthalene amides exhibited potent inhibitory effects on M.tb growth, with minimum inhibitory concentrations (MIC) less than 1 μg/mL . This suggests that this compound may share similar antimicrobial properties.

Comparative Analysis with Related Compounds

This compound can be compared with other tetrahydronaphthalene derivatives to understand its unique properties better:

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of tetrahydronaphthalene amides as ATP synthase inhibitors for tuberculosis treatment. The study demonstrated that these compounds showed significant efficacy in inhibiting bacterial growth while exhibiting improved pharmacokinetic profiles compared to existing treatments like bedaquiline .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-2-amine, and how are yields optimized?

- Methodology : Reductive amination is a key method for synthesizing tetrahydronaphthalen-2-amine derivatives. Starting with 1,2,3,4-tetrahydronaphthalen-2-one, the reaction involves a methoxyethylamine derivative under reducing conditions (e.g., NaBH₄ or LiAlH₄). Solvent selection (e.g., MeOH or THF) and temperature control (0–25°C) are critical for optimizing yields. Post-synthesis purification via column chromatography (hexane/EtOAc gradients) or preparative HPLC (MeOH/hexane systems) ensures purity .

Q. Which analytical techniques are essential for characterizing this compound, and what parameters validate structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methoxyethyl groups (δ 3.3–3.7 ppm) .

- HPLC : Chiral separation methods (e.g., MeOH:EtOH:Hexanes, 10 mL/min) assess enantiopurity. Retention times (e.g., t₁ = 15.3 min, t₂ = 17.2 min) distinguish stereoisomers .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]⁺ calculated within 0.5 ppm error) .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

- Methodology : Purity ≥95% is typically required. HPLC-UV (λ = 254 nm) with area normalization quantifies impurities. For chiral compounds, enantiomeric excess (ee) ≥98% is standard, achieved via chiral stationary phases (e.g., Chiralpak AD-H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.